molecular formula C28H39N5O8 B1360370 Z-Gly-Pro-Leu-Gly-Pro CAS No. 2646-61-9

Z-Gly-Pro-Leu-Gly-Pro

Cat. No. B1360370
CAS RN: 2646-61-9
M. Wt: 573.6 g/mol
InChI Key: DGRDYZZPQWDRBB-FKBYEOEOSA-N
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Description

“Z-Gly-Pro-Leu-Gly-Pro” is a benzyloxycarbonyl protected pentapeptide . It has the molecular formula C28H39N5O8 . It is a substrate for bacterial collagenase and prolyl endopeptidase .


Molecular Structure Analysis

The molecular structure of “Z-Gly-Pro-Leu-Gly-Pro” is complex, with a molecular weight of 573.64 Da . It contains three defined stereocentres . The structure includes a phenylmethoxycarbonyl group attached to the N-terminus of the peptide, and the peptide sequence itself consists of the amino acids glycine (Gly), proline (Pro), leucine (Leu), glycine (Gly), and proline (Pro) .


Physical And Chemical Properties Analysis

“Z-Gly-Pro-Leu-Gly-Pro” is a solid substance . It has a molecular weight of 573.64 Da . The average mass is 573.638 Da and the monoisotopic mass is 573.279846 Da .

Scientific Research Applications

Memory and Learning Processes

Z-Pro-Leu-Gly-NH2, a related peptide, has been shown to attenuate puromycin-induced amnesia in mice. This suggests its potential role in influencing memory processes rather than generalized arousal mechanisms, indicating its relevance in the study of learning and memory in neurological research (Flexner et al., 1978).

Structural and Conformational Studies

The tripeptides Z-Pro-Leu-Gly-NH2 and Z-Pro-Leu-Gly-OH have been investigated using infrared (IR) spectroscopy and density functional theory calculations. These studies are vital for understanding the hydrogen-bonding network and gas phase structure of such peptides, which are crucial in fields like biochemistry and structural biology (Chakraborty et al., 2012).

DNA Binding and Cleavage Studies

Dipeptide Zinc(II) complexes of Pro-Gly and Pro-Leu have been synthesized for potential use as cancer chemotherapeutic agents. Their ability to bind to CT DNA and perform site-specific hydrolytic cleavage is significant in cancer research and treatment development (Parveen et al., 2013).

Enzyme Inhibition Studies

N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketone (Z-Gly-Pro-CHN2) has been found to be a specific inhibitor of post proline cleaving enzyme from bovine brain. This compound's specificity and effectiveness at low concentrations highlight its utility in neurobiological and enzymatic research (Knisatschek & Bauer, 1986).

properties

IUPAC Name

(2S)-1-[2-[[(2S)-4-methyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N5O8/c1-18(2)14-20(25(36)29-15-23(34)33-13-7-11-22(33)27(38)39)31-26(37)21-10-6-12-32(21)24(35)16-30-28(40)41-17-19-8-4-3-5-9-19/h3-5,8-9,18,20-22H,6-7,10-17H2,1-2H3,(H,29,36)(H,30,40)(H,31,37)(H,38,39)/t20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRDYZZPQWDRBB-FKBYEOEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00949344
Record name N-(2-{[(1-{N-[(Benzyloxy)(hydroxy)methylidene]glycyl}pyrrolidin-2-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)glycylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00949344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

573.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Gly-Pro-Leu-Gly-Pro

CAS RN

2646-61-9
Record name Carbobenzoxyglycyl-prolyl-leucyl-glycyl-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{[(1-{N-[(Benzyloxy)(hydroxy)methylidene]glycyl}pyrrolidin-2-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)glycylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00949344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
152
Citations
S Ando, K Matsumoto, I Ando, A Shoji… - Journal of Molecular …, 1989 - Elsevier
… The dpy values in ZGly-Pro, Z-Gly-Pro-Leu, Z-Gly-Pro-Leu-Gly and Z-Gly-Pro-Leu-Gly-Pro are … and Z-Gly-Pro-Leu-Gly-Pro are resonated at a unique position, in which the Ccu chemical …
Number of citations: 11 www.sciencedirect.com
K SHINJIANDO, I ANDO - academia.edu
… On the other hand, Gly CO of the peptides taking the fº-turn structure (Z–Gly-Pro-Leu-Gly and Z-Gly-Pro-Leu-Gly-Pro) are resonated in the midst of the above two samples. The chemical …
Number of citations: 0 www.academia.edu
T Yoshimoto, T NISHIMURA, T KITA… - The Journal of …, 1983 - academic.oup.com
A post-proline cleaving enzyme [prolyl endopeptidase, EC 3.4.21.26] was purified about 3,700-fold from an extract of bovine brain by a series of column chromatographies on DEAE-…
Number of citations: 118 academic.oup.com
K Morihara, T Oka, H Tsuzuki - Archives of Biochemistry and Biophysics, 1969 - Elsevier
… peptides such as Z-Gly-ProLeu-Gly-Pro, … (o- - - -0) and 300 pg of the enzyme to 10 mM Z-Gly-Pro-Leu-Gly-Pro … 2), as Z-Gly-Pro-Leu-Gly-Pro, which were all hy- seen in Fig. 3. This …
Number of citations: 44 www.sciencedirect.com
T Ueki, S Bando, T Ashida, M Kakudo - … Crystallographica Section B …, 1971 - scripts.iucr.org
… of amino acids, oligopeptides and protein crystals, a series of oligopeptides such as carbobenzoxy (Z)-Gly, Z-Gly-Pro, Z-Gly-Pro-Leu, Z-Gly-Pro-Leu-Gly, Z- Gly-Pro-Leu-Gly-Pro, has …
Number of citations: 59 scripts.iucr.org
E Ichishima, M TAKEUCHI, R YASUDA… - The Journal of …, 1977 - academic.oup.com
… The effect of pH on Z-Gly-Pro-Leu-Gly-Pro hydrolysis by the acid … with Z-Gly-Pro-Leu-Gly-Pro and Z-Gly-Pro at pH 3.3 and 30C. (A) A 0.5 ml portion of 0.1 mM Z-Gly-Pro-Leu-Gly-Pro in 0 …
Number of citations: 12 academic.oup.com
H Sugino, I Tanaka, T Ashida - Bulletin of the Chemical Society of …, 1978 - journal.csj.jp
The molecular structures of N-(benzyloxycarbonyl)prolylleucine ethyl ester and N-(t-butoxycarbonyl)prolylleucine benzyl ester, were determined by the X-ray method. The former …
Number of citations: 13 www.journal.csj.jp
H Knisatschek, H Kleinkauf, K Bauer - FEBS letters, 1980 - core.ac.uk
… The collagenase substrate Z-Gly-ProLeu-Gly-Pro … The column eluate was tested for enzyme activity with 3 different substrates (TRF, Z-Gly-Pro2-NNap, Z-Gly-Pro-Leu-Gly-Pro). …
Number of citations: 25 core.ac.uk
T Ashida, I Tanaka, Y Shimonishi… - … Section B: Structural …, 1977 - scripts.iucr.org
… The root-mean-square deviations, Au, are 0.089-0.180 A for group A [Z(p-Br)-Gly-Pro-Leu-Gly, Z(o-Br)-Gly- Pro-Leu-Gly-Pro, Z-Gly-Pro-Leu-Gly-Pro and the present peptide], 0.117 A for …
Number of citations: 35 scripts.iucr.org
M Koida, R Walter - Journal of Biological Chemistry, 1976 - Elsevier
… Z-Gly-Pro-Leu-Gly-Pro was an even better substrate and the best was Z-Gly-Pro-Leu- Gly … The collagenase substrate, Z-Gly-Pro-Leu-Gly-Pro, is de- graded by post-proline cleaving …
Number of citations: 288 www.sciencedirect.com

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